1,3,4-OXADIAZOLE-2-THIOL, 5-(m-TOLYLOXYMETHYL)-

Übersicht

Beschreibung

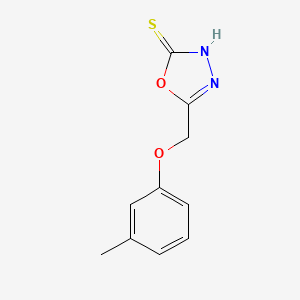

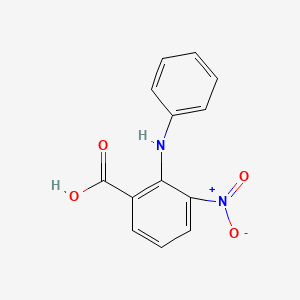

1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a derivative of 1,3,4-oxadiazole, which is known for its pharmacological and biological properties.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity

1,3,4-Oxadiazoles, including our compound of interest, have been extensively studied for their broad spectrum of pharmacological activities. They exhibit a range of biological properties such as antibacterial , antifungal , analgesic , anti-inflammatory , antiviral , anticancer , antihypertensive , anticonvulsant , and anti-diabetic properties . These compounds are also considered in medicinal chemistry as surrogates for carboxylic acids, esters, and carboxamides due to their structural similarity and biological potential .

Antimicrobial Activity

The antimicrobial activity of 1,3,4-oxadiazole derivatives is a significant area of research, especially in the face of increasing antimicrobial resistance (AMR). These compounds have shown promise in combating various microbial infections, including antibacterial , antitubercular , antifungal , antiprotozoal , and antiviral activities. The potential of these compounds as new drugs is promising, given that some have exceeded the activity of known antibiotics .

Synthesis Methods

The synthesis of 1,3,4-oxadiazole derivatives, including our compound, involves interesting chemical reactions that are important for molecule planning. The main synthesis route for 5-substituted-1,3,4-oxadiazole-2-thiol involves an initial reaction between an acylhydrazide and carbon disulfide in a basic alcohol solution, followed by acidification . This method is crucial for creating compounds with significant biological potential.

Cytotoxic Agents and Enzyme Inhibitors

1,3,4-Oxadiazole scaffolds serve as cytotoxic agents and enzyme inhibitors. They are explored for their potential in cancer therapy as they can inhibit the growth of cancer cells. Additionally, these compounds are studied for their ability to inhibit enzymes that are crucial for the survival of pathogens, making them valuable in the development of new therapeutic agents .

Acetylcholinesterase Inhibitors

Derivatives of 1,3,4-oxadiazole have been evaluated for their role as acetylcholinesterase inhibitors. This is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors can help manage symptoms by increasing the concentration of acetylcholine in the brain .

Polymer Chemistry

In polymer chemistry, functional polymers containing reactive groups such as 1,3,4-oxadiazole derivatives are used. These polymers are utilized as polymeric reagents or supports in biochemical and chemical applications. The reactive groups in these polymers can be used to synthesize new monomers and polymers with specific properties .

Wirkmechanismus

Target of Action

It is known that 1,3,4-oxadiazole derivatives have a broad biological activity spectrum, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They selectively interact with nucleic acids, enzymes, and globular proteins .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can inhibit various enzymes and proteins that contribute to disease progression . The inhibition of these targets can lead to changes in cellular processes, potentially leading to the therapeutic effects of the compound.

Pharmacokinetics

Oxadiazole derivatives are known to have favorable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .

Result of Action

Given the broad spectrum of biological activities of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level, potentially leading to therapeutic outcomes .

Action Environment

It is known that the length of the carbon chain in certain 1,3,4-oxadiazole derivatives can significantly influence their antimicrobial effects , suggesting that structural modifications can impact the compound’s activity.

Eigenschaften

IUPAC Name |

5-[(3-methylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-3-2-4-8(5-7)13-6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXGWMZQIKEMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216364 | |

| Record name | 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66178-72-1 | |

| Record name | 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066178721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1621535.png)

![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1621536.png)

![2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1621543.png)

![N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline](/img/structure/B1621548.png)